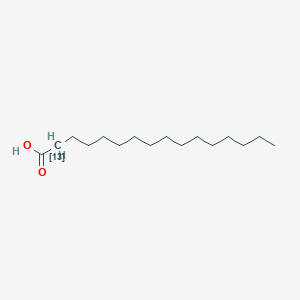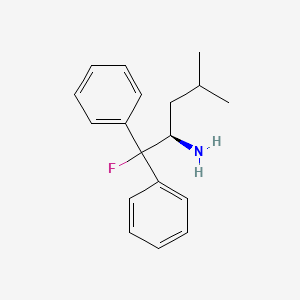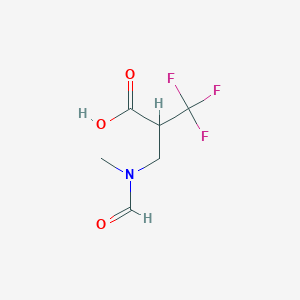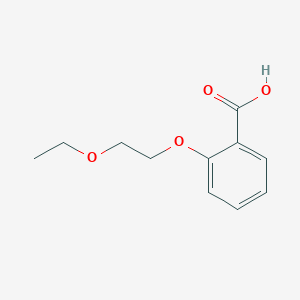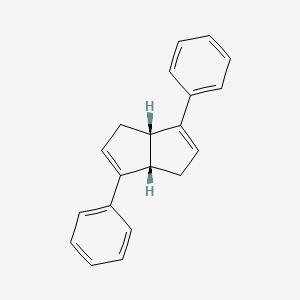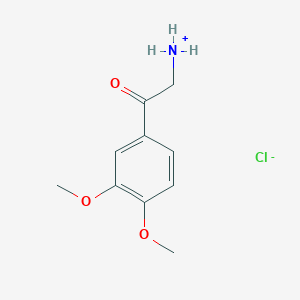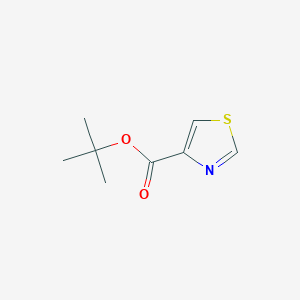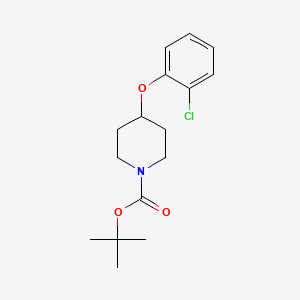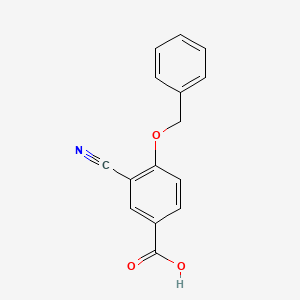![molecular formula C9H14N2O B1602472 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 403793-48-6](/img/structure/B1602472.png)
1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one
Overview
Description
Scientific Research Applications
Catalytic Applications
Imidazole derivatives, such as N-heterocyclic carbenes (NHCs), have been identified as efficient catalysts in transesterification and acylation reactions. These compounds are capable of mediating the acylation of alcohols with vinyl acetate and other esters at room temperature, offering convenient reaction times and low catalyst loadings. Such catalytic properties make them valuable in synthetic chemistry for the formation of esters from commercially available methyl esters and alcohols, showcasing their versatility and efficiency in organic synthesis (Grasa, Kissling, & Nolan, 2002).
Metal Complexation and DNA Interaction
Cu(II) complexes of certain imidazole derivatives have shown significant DNA binding propensity, indicating potential applications in the study of DNA interactions and possibly in therapeutic developments. These complexes have been characterized by their ability to induce minor structural changes in calf thymus DNA, suggesting a groove and/or surface binding mechanism. Additionally, their catalytic activities in DNA cleavage assays highlight their potential in biochemical research and drug design (Kumar et al., 2012).
Hydroamination Catalysis
The use of gold(I) complexes in the catalysis of intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas has been explored. These reactions proceed with high regioselectivity and excellent yield, underlining the utility of imidazole derivatives in catalyzing hydroamination, a valuable reaction for the synthesis of amines (Zhang, Lee, & Widenhoefer, 2009).
Synthesis of Imidazo[1,5-a]pyridines
A one-pot synthesis method for imidazo[1,5-a]pyridines has been developed using carboxylic acids and 2-methylaminopyridines. This synthesis allows the introduction of various substituents, showcasing the adaptability of imidazole derivatives in synthesizing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science (Crawforth & Paoletti, 2009).
Mercury Ion Partitioning
Imidazole derivatives have also been utilized in environmental chemistry, particularly in the partitioning of mercury(ii) ions from aqueous solutions. A specific ionic liquid containing a bis-imidazolium cation showed significant increases in the distribution ratio of mercury ions, indicating its potential application in the removal or recovery of mercury from environmental samples (Holbrey et al., 2003).
properties
IUPAC Name |
1-(2-methyl-3-propan-2-ylimidazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)11-8(4)10-5-9(11)7(3)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHNCCUZQLCDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581337 | |
| Record name | 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one | |
CAS RN |
403793-48-6 | |
| Record name | 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

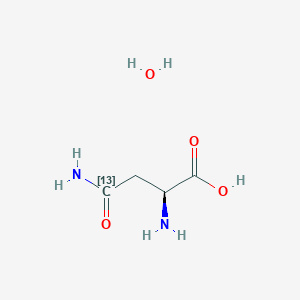
![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)
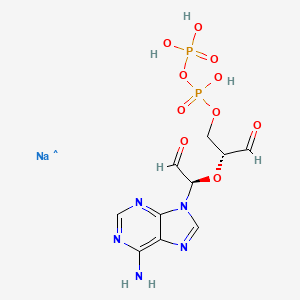
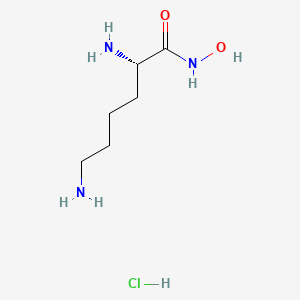
![N-[5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1602398.png)
